{2-Methylimidazo[1,2-a]pyrimidin-5-yl}methanamine
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Overview
Description
{2-Methylimidazo[1,2-a]pyrimidin-5-yl}methanamine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Methylimidazo[1,2-a]pyrimidin-5-yl}methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with an aldehyde or ketone in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
{2-Methylimidazo[1,2-a]pyrimidin-5-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo[1,2-a]pyrimidine oxides, while reduction can produce reduced derivatives with altered functional groups .
Scientific Research Applications
{2-Methylimidazo[1,2-a]pyrimidin-5-yl}methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {2-Methylimidazo[1,2-a]pyrimidin-5-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Shares a similar imidazo[1,2-a]pyridine scaffold but differs in the position and type of substituents.
2-Methylimidazo[1,2-a]pyrimidine: Similar core structure but with different functional groups and properties.
Uniqueness
{2-Methylimidazo[1,2-a]pyrimidin-5-yl}methanamine is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H10N4 |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
(2-methylimidazo[1,2-a]pyrimidin-5-yl)methanamine |
InChI |
InChI=1S/C8H10N4/c1-6-5-12-7(4-9)2-3-10-8(12)11-6/h2-3,5H,4,9H2,1H3 |
InChI Key |
ZEIZLAJPAOGLGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CC=NC2=N1)CN |
Origin of Product |
United States |
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